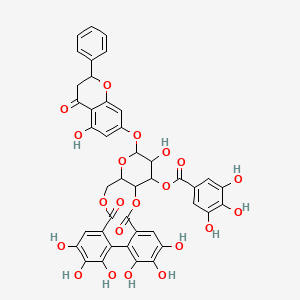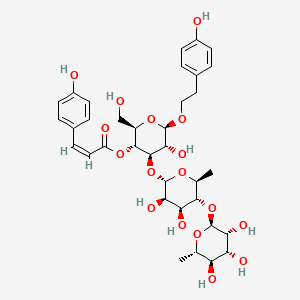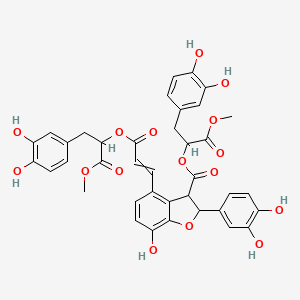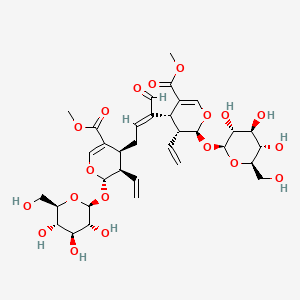
HJEXOQUMFMERIM-UHFFFAOYSA-N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HJEXOQUMFMERIM-UHFFFAOYSA-N is a useful research compound. Its molecular formula is C42H32O21 and its molecular weight is 872.697. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advancements in Nitrogen Detection in Plants
Nitrogen (N) is crucial for plant growth, affecting crop yield significantly. Traditional methods like Kjeldahl digestion and Dumas combustion for N determination in plants are time-consuming and destructive. Spectroradiometry, reflectometry, and satellite imagery offer non-destructive alternatives with high correlation between optical parameters and plant N status. However, challenges like chlorophyll saturation and atmospheric interference persist, highlighting the need for further innovation in non-destructive testing methods (Muñoz-Huerta et al., 2013).
Electrochemical Synthesis of Hydrogen Peroxide
The electrosynthesis of H2O2 presents a cost-effective and environmentally friendly alternative to traditional anthraquinone hydrogenation methods. This review discusses electrode material design for optimal H2O2 electrosynthesis, balancing mass transport and electroactive area for enhanced selectivity and yield. Such advancements signify a shift towards greener oxidants in industrial processes (Perry et al., 2019).
Nanostructured Electrode Materials for Energy Storage
Nanostructured materials like molybdenum oxides and dichalconides offer significant advantages in energy storage devices due to their physicochemical properties. This review covers recent progress in nanostructured Mo-based compounds for lithium/sodium-ion batteries and supercapacitors, emphasizing the relationship between nanoarchitectures and electrochemical performance. These advancements are critical for developing more efficient rechargeable batteries and supercapacitors (Hu et al., 2015).
High-Entropy Alloys for Advanced Applications
High-entropy alloys (HEAs) are gaining attention due to their unique properties, including superior mechanical performance and potential for new applications. This review addresses the fundamental challenges in HEA development, such as phase formation and explores their novel properties like ductility and superconductivity. HEAs' structural and functional capabilities make them promising for various applications, highlighting the need for further research in this area (Ye et al., 2016).
Mechanism of Action
Target of Action
The compound HJEXOQUMFMERIM-UHFFFAOYSA-N, also known as Titanium Dioxide , primarily targets the UV rays as a sunscreen agent . It absorbs these rays, thereby protecting the skin from harmful radiation .
Mode of Action
Titanium Dioxide interacts with UV rays by absorbing them. This prevents the rays from penetrating the skin and causing damage such as sunburn or, in severe cases, skin cancer .
Biochemical Pathways
Its primary function is to absorb uv rays, thereby reducing their impact on the skin cells and preventing damage to the dna within these cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Titanium Dioxide are complex due to its use as a topical agent It is applied to the skin, where it forms a protective barrier against UV raysIt remains on the skin surface until it is washed off, at which point it is excreted .
Result of Action
The primary result of Titanium Dioxide’s action is the prevention of sunburn and other forms of skin damage caused by UV rays. By absorbing these rays, it protects the skin cells and their DNA from damage, which can lead to premature aging and skin cancer .
Action Environment
The efficacy and stability of Titanium Dioxide can be influenced by various environmental factors. For example, its ability to absorb UV rays can be reduced if it is washed off the skin by sweat or water. Furthermore, its stability can be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of HJEXOQUMFMERIM-UHFFFAOYSA-N are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
The effects of this compound on cellular processes are currently under investigation. Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet fully understood. It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that may involve various transporters or binding proteins. This compound may also have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of ongoing research. This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Properties
IUPAC Name |
[3,4,5,12,21,22,23-heptahydroxy-13-[(5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O21/c43-19-8-16(9-26-30(19)20(44)12-25(60-26)14-4-2-1-3-5-14)59-42-36(54)38(63-39(55)15-6-21(45)31(49)22(46)7-15)37-27(61-42)13-58-40(56)17-10-23(47)32(50)34(52)28(17)29-18(41(57)62-37)11-24(48)33(51)35(29)53/h1-11,25,27,36-38,42-43,45-54H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEXOQUMFMERIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C4C(O3)COC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/no-structure.png)



![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)





